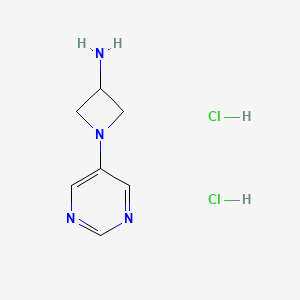
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group.
Méthodes De Préparation
The synthesis of 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride can be achieved through several steps. One common method involves the reaction of suitable starting materials through a series of chemical reactions to obtain the target product . The specific reaction conditions and reagents used can vary, but typically involve the use of polar solvents like water or methanol due to the presence of the amine and chloride ions .
Analyse Des Réactions Chimiques
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-(Pyrimidin-5-yl)azetidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride: Similar structure but with the pyrimidine ring attached at a different position.
1-(Pyridazin-3-yl)azetidin-3-amine dihydrochloride: Contains a pyridazine ring instead of a pyrimidine ring.
1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride: Contains a pyridine ring instead of a pyrimidine ring
The uniqueness of this compound lies in its specific structure, which can lead to different chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H12Cl2N4 |
|---|---|
Poids moléculaire |
223.10 g/mol |
Nom IUPAC |
1-pyrimidin-5-ylazetidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-6-3-11(4-6)7-1-9-5-10-2-7;;/h1-2,5-6H,3-4,8H2;2*1H |
Clé InChI |
BUDVLCDILPMQOL-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2=CN=CN=C2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


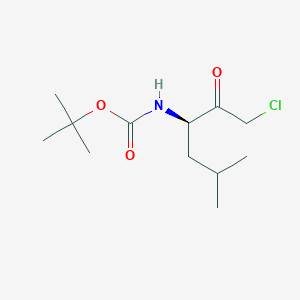
![Methyl 3-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoate](/img/structure/B13140582.png)


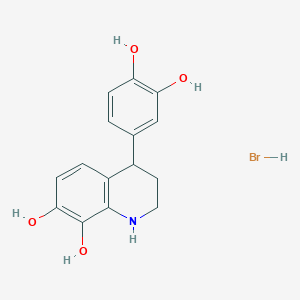
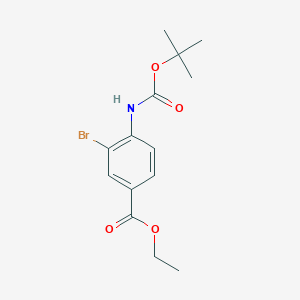

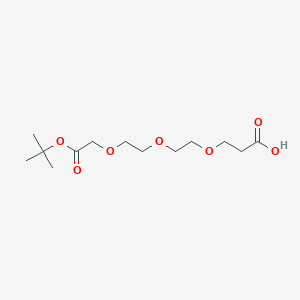
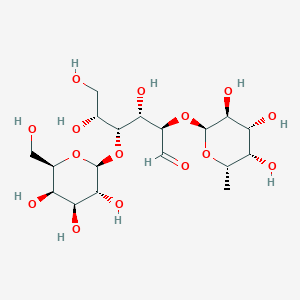
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

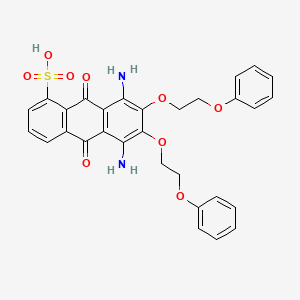
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
